molecular formula C6HBr2F2NO2 B2657649 1,4-Dibromo-2,5-difluoro-3-nitrobenzene CAS No. 702640-58-2

1,4-Dibromo-2,5-difluoro-3-nitrobenzene

Cat. No.: B2657649
CAS No.: 702640-58-2
M. Wt: 316.884
InChI Key: IKHKNAWYZYPTGT-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-difluoro-3-nitrobenzene is a halogenated aromatic compound featuring bromine (Br) at positions 1 and 4, fluorine (F) at positions 2 and 5, and a nitro group (NO₂) at position 3. This compound is primarily utilized as a specialized building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic aromatic substitution reactions . It is commercially available in small quantities (e.g., 50 mg for €376.00), reflecting its niche application in high-value research contexts .

Properties

IUPAC Name

1,4-dibromo-2,5-difluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)4(8)6(5(2)10)11(12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHKNAWYZYPTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702640-58-2
Record name 1,4-dibromo-2,5-difluoro-3-nitrobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the bromination of 1,4-difluorobenzene followed by nitration using fuming nitric acid in the presence of concentrated sulfuric acid . The reaction is typically carried out at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-difluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Key Insights :

  • The nitro group in the target compound significantly increases its molecular polarity and reactivity compared to non-nitro analogs. This makes it more suitable for synthesizing complex aromatic intermediates .
  • Halogen positioning (e.g., 2,5-difluoro vs. 2,3-difluoro) influences steric effects and regioselectivity in subsequent reactions .

Physical and Chemical Properties

Limited data are available for the target compound, but inferences can be drawn from structurally similar molecules:

  • Boiling Points: 1,4-Dibromo-2,5-difluorobenzene (non-nitro analog) has a boiling point of ~369 K . The nitro group likely elevates this due to increased molecular weight and polarity.
  • This necessitates stricter handling protocols .

Key Insights :

  • The target compound is a high-cost, low-volume product used in research, whereas non-nitro analogs like 1,4-Dibromo-2,3-difluorobenzene are produced industrially for broader applications (e.g., polymer precursors, agrochemicals) .
  • Market reports highlight Asia-Pacific and Europe as major regions for non-nitro compound production, driven by chemical manufacturing demand .

Biological Activity

The molecular formula of 1,4-dibromo-2,5-difluoro-3-nitrobenzene is C6_6H2_2Br2_2F2_2N2_2, with a molecular weight of approximately 292.89 g/mol. The presence of multiple halogen substituents often enhances the compound's reactivity and interaction with biological macromolecules.

Biological Activity Overview

Halogenated aromatic compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound remain largely underexplored; however, its structural similarities with other halogenated compounds suggest potential therapeutic applications.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. For instance:

  • Structure-Activity Relationship (SAR) : Studies on similar compounds have shown that the introduction of halogens can enhance antimicrobial efficacy. The electronegative nature of fluorine and bromine may contribute to increased interactions with microbial cell membranes.

Anticancer Potential

Similar halogenated aromatic compounds have demonstrated anticancer activities through various mechanisms:

  • Mechanisms of Action : Compounds like this compound may induce apoptosis in cancer cells or inhibit key enzymes involved in tumor growth. The nitro group is particularly noted for its role in redox reactions that can lead to cytotoxic effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound NameChemical FormulaNotable Biological Activity
1,4-Dibromo-2,5-difluorobenzeneC6_6H2_2Br2_2F2_2Moderate antimicrobial properties
1-Bromo-4-fluoro-2-nitrobenzeneC6_6H4_4BrFNO2_2Anticancer activity through apoptosis induction
1,4-Dibromo-3-fluorobenzeneC6_6H4_4Br2_2FExhibits cytotoxicity against certain cancer cell lines

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on analogous compounds provides valuable insights:

  • Anticancer Activity : A study highlighted that halogenated nitrobenzenes could inhibit the growth of various cancer cell lines through mechanisms involving oxidative stress and DNA damage .
  • Antimicrobial Properties : Another investigation into brominated aromatic compounds found that they exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

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